3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
Mechanism of Action
Mode of Action
The compound interacts with the NMDA receptor in a non-competitive manner, meaning it binds to a site different from the active site. This binding can lead to changes in the receptor’s conformation, inhibiting its function. The R-methyl group of the compound can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .
Pharmacokinetics
. These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the NMDA receptor, which can have various downstream effects depending on the context. For instance, it has been suggested that certain substituents in the pyrrolidine-2,5-dione ring can positively affect anticonvulsant activity .
Action Environment
The action of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Preparation Methods
The synthesis of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of allylamine via palladium (II)-assisted cyclization . Another approach uses 4-methoxybenzylamine through a ring-closing-metathesis strategy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,3-diones: These compounds also exhibit antimicrobial properties and are used in the treatment of bacterial infections.
Pyrrolidine-2-ones: Known for their use in medicinal chemistry, these compounds share a similar structural framework but differ in their specific biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(8-11(15)14-12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDQQKVEJHTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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